molecular formula C13H23NO3 B3228333 (S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No. 1262396-34-8

(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B3228333
CAS No.: 1262396-34-8
M. Wt: 241.33 g/mol
InChI Key: IGNPZIKVBPDVMR-JTQLQIEISA-N
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Description

Chemical Name: (S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate CAS No.: 1262396-34-8 Molecular Formula: C₁₃H₂₃NO₃ Molecular Weight: 241.33 g/mol Key Features:

  • Contains a spiro[2.5]octane core with a nitrogen atom (6-aza) and a hydroxymethyl group at position 5.
  • The (S)-enantiomer configuration is critical for stereospecific interactions in pharmaceutical applications.
  • The tert-butyl carbamate (Boc) group enhances solubility and stability during synthesis .

Properties

IUPAC Name

tert-butyl (7S)-7-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4-5-13)8-10(14)9-15/h10,15H,4-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNPZIKVBPDVMR-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201121471
Record name 6-Azaspiro[2.5]octane-6-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262396-34-8
Record name 6-Azaspiro[2.5]octane-6-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester, (5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262396-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[2.5]octane-6-carboxylic acid, 5-(hydroxymethyl)-, 1,1-dimethylethyl ester, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201121471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound notable for its unique bicyclic structure, which includes a nitrogen atom. With the molecular formula C13H23NO3 and a molecular weight of approximately 241.33 g/mol, this compound exhibits potential biological activities that warrant further investigation. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological implications.

Chemical Structure and Properties

The compound features a tert-butyl group and a hydroxymethyl group, contributing to its chemical properties and potential biological activities. Its structural characteristics can influence its interaction with biological systems, making it a candidate for pharmacological applications.

Biological Activity Overview

Research on the specific biological activity of this compound is limited; however, similar compounds in the spirocyclic class have shown various pharmacological effects. These may include:

  • Antimicrobial Activity : Some spirocyclic compounds exhibit significant antibacterial properties.
  • Analgesic Effects : Compounds with similar structures have been reported to demonstrate pain-relieving effects.
  • Cytotoxicity : Certain derivatives show cytotoxic activity against cancer cell lines.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can provide insights into the potential biological activities of this compound:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acidContains an oxygen atom instead of nitrogenMay exhibit different reactivity due to oxygen
Tert-butyl 4-oxo-6-azaspiro[2.5]octaneContains a ketone functional groupPotentially different biological activity
(S)-tert-butyl 5-formyl-6-azaspiro[2.5]octaneFeatures an aldehyde groupDifferent reactivity profile compared to hydroxymethyl

This table illustrates how slight modifications in structure can lead to significant differences in properties and applications.

Understanding the mechanism of action for this compound requires interaction studies focusing on its pharmacodynamics. Investigations may reveal how the compound interacts with specific receptors or enzymes, potentially elucidating its therapeutic effects.

Case Studies and Research Findings

While direct studies on this compound are scarce, analogous compounds have been documented in various research contexts:

  • Antimicrobial Studies : Research indicates that spirocyclic compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis.
  • Cytotoxicity Assessments : Studies on related spirocyclic derivatives have shown promising results against human cancer cell lines, suggesting that this compound may possess similar properties.
  • Pain Management Research : Some related compounds have been investigated for their dual action as opioid receptor agonists and sigma receptor antagonists, indicating potential in pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
  • CAS No.: 236406-42-1
  • Molecular Formula: C₁₃H₂₃NO₃
  • Differences : Hydroxymethyl group at position 1 instead of position 5.
  • Safety : Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Implications : Altered spatial arrangement may affect hydrogen bonding and metabolic stability.
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
  • CAS No.: 1101840-74-7
  • Molecular Formula: C₁₂H₁₉NO₃
  • Differences : Ketone group at position 4 replaces hydroxymethyl.
  • Properties : Predicted pKa = -1.81 (acidic due to ketone); boiling point = 331.8±35.0 °C .

Functional Group Variants

tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride
  • CAS No.: 1624261-87-5
  • Molecular Formula : C₁₂H₂₂ClN₂O₂ (hydrochloride salt)
  • Differences: Aminomethyl group at position 1; hydrochloride salt form.
  • Applications : Enhanced solubility and stability for pharmaceutical intermediates .
Benzyl 6-azaspiro[2.5]octane-6-carboxylate
  • CAS No.: 1037834-61-9
  • Molecular Formula: C₁₅H₁₉NO₂
  • Differences : Benzyl protecting group instead of tert-butyl.
  • Synthetic Utility: Labile under hydrogenolysis, enabling facile deprotection .

Heteroatom-Modified Analogs

tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
  • CAS No.: 7804-30-6
  • Molecular Formula: C₁₁H₁₉NO₃
  • Differences : Oxygen atom (oxa) replaces a carbon in the spiro ring.

Stereochemical Variants

(6S)-5-tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid
  • CAS No.: 2920197-96-0
  • Molecular Formula: C₁₂H₁₉NO₄
  • Differences : Carboxylic acid at position 6; (6S) stereochemistry.
  • Applications : Useful in peptide coupling or as a chiral building block .

Comparative Data Table

Compound Name CAS No. Molecular Formula Key Functional Group Key Differences vs. Target Compound Applications/Notes
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate 1262396-34-8 C₁₃H₂₃NO₃ Hydroxymethyl (C5) Reference compound; (S)-enantiomer Pharmaceutical intermediate
tert-Butyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate 236406-42-1 C₁₃H₂₃NO₃ Hydroxymethyl (C1) Positional isomer; higher irritation hazards Limited due to safety profile
tert-Butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate 1101840-74-7 C₁₂H₁₉NO₃ Ketone (C4) Acidic (pKa -1.81); reactive ketone group Synthetic precursor for functionalization
tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate hydrochloride 1624261-87-5 C₁₂H₂₂ClN₂O₂ Aminomethyl (C1) Hydrochloride salt; enhanced solubility Bioactive molecule synthesis
Benzyl 6-azaspiro[2.5]octane-6-carboxylate 1037834-61-9 C₁₅H₁₉NO₂ Benzyl ester Labile protecting group Deprotection strategies

Q & A

Q. Advanced

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to study ring puckering and tert-butyl group rotation .
  • Density functional theory (DFT) : Calculate energy barriers for spirocyclic ring interconversion (e.g., B3LYP/6-31G* basis set) .
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes with MAGL or other targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate

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